molecular formula C13H12BrNO3 B14918464 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine

Cat. No.: B14918464
M. Wt: 310.14 g/mol
InChI Key: WBJLRRODROOGOP-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine is a secondary amine featuring a brominated benzodioxole core linked to a furan-substituted methylamine group. This compound is structurally analogous to psychoactive phenethylamines like MDMA but differs in substitution patterns. For instance, 6-bromo-MDMA (hydrochloride) replaces the furan group with an N-methylpropan-2-amine chain .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C13H12BrNO3/c14-11-5-13-12(17-8-18-13)4-9(11)6-15-7-10-2-1-3-16-10/h1-5,15H,6-8H2

InChI Key

WBJLRRODROOGOP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNCC3=CC=CO3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine typically involves multiple steps. One common method starts with the bromination of benzo[d][1,3]dioxole to form 6-bromobenzo[d][1,3]dioxole. This intermediate is then reacted with a suitable amine, such as furan-2-ylmethylamine, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction enables biaryl formation and structural diversification (Table 1).

Table 1: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemYield (%)Product Application
2-(Pyrrolidin-1-yl)pyridinePd(PPh₃)₄, K₂CO₃, DME, 80°C47Bioactive hybrid scaffolds
Dibenzo[b,d]furan-4-ylPd(PPh₃)₄, K₂CO₃, DME, 80°C57Polycyclic frameworks

Conditions: Reactions typically proceed under inert atmosphere (N₂/Ar) with polar aprotic solvents (DME, toluene) and mild heating (80–110°C) .

Nucleophilic Substitution at the Bromine Site

The bromine atom is susceptible to substitution under SN2 conditions:

Example Reaction:

  • Reagents: NaN₃, MeOH, reflux (24 hrs)

  • Product: 5-(Azidomethyl)-6-bromobenzo[d] dioxole

  • Yield: 88%

This azide intermediate serves as a precursor for click chemistry (Section 3).

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The azide derivative reacts with terminal alkynes via Cu(I)-catalyzed cycloaddition to form triazoles (Table 2).

Table 2: Click Chemistry Parameters

AlkyneCatalystConditionsYield (%)
PhenylacetyleneCuI, MeCNReflux, 24 hrs89
Propargyl alcoholCuI, DCMRT, 12 hrs75

Triazole derivatives exhibit enhanced biological activity and stability .

Functionalization of the Methanamine Group

While direct modifications are less explored in literature, the primary amine may undergo:

  • Schiff Base Formation: Reaction with aldehydes/ketones under dehydrating conditions.

  • Acylation: Treatment with acid chlorides/anhydrides to form amides.

Potential Furan-Based Reactions

The furan ring could participate in:

  • Electrophilic Substitution: Nitration or sulfonation at the 5-position.

  • Diels-Alder Cycloaddition: With electron-deficient dienophiles (e.g., maleic anhydride).

Stability and Reactivity Considerations

  • Bromine Stability: Resistant to hydrolysis under neutral pH but reactive in polar aprotic solvents with strong nucleophiles (e.g., NaN₃, amines).

  • Amine Sensitivity: Prone to oxidation; storage under inert atmosphere recommended .

This compound’s versatility in cross-coupling and cycloaddition reactions makes it valuable for synthesizing complex heterocycles. Further studies could explore its furan reactivity and methanamine derivatization for pharmaceutical applications.

Scientific Research Applications

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine is an organic compound that has a benzo[d][1,3]dioxole structure and a furan moiety, with a methanamine functional group. The structural complexity of this compound suggests it may show unique chemical properties and biological interactions because of the aromatic systems combination.

Potential Biological Activities
Research indicates that compounds similar to this compound may possess different biological activities:

  • Pharmacological potential
  • Anti-inflammatory properties
  • Biological interactions

Potential Applications

  • The unique structure of this compound allows for various applications.
  • It may interact with various biological targets. Understanding these interactions is crucial for evaluating its pharmacological potential.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
6-BromoquinazolinContains a bromine atom and quinazoline structureKnown for potent kinase inhibition
Benzo[d][1,3]dioxole-furan derivativesSimilar dioxole and furan moietiesExplored for anti-inflammatory properties
N-(Thiophen-2-ylmethyl)quinazolinCombines thiophene and quinazolineExhibits distinct biological activity patterns

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The brominated benzodioxole ring and furan ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • The furan-2-ylmethyl group in the target compound introduces a planar, electron-rich heterocycle, contrasting with the saturated tetrahydrofuran in compound 32 .
  • 6-Bromo-MDMA’s methylpropan-2-amine chain is associated with serotonin receptor modulation, whereas the furan group may shift activity toward other targets .

Biological Activity

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine is a complex organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole moiety and a furan ring. This combination suggests potential biological activities that warrant detailed investigation. The following sections will explore the synthesis, biological interactions, and pharmacological implications of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C13H12BrN2O3C_{13}H_{12}BrN_{2}O_{3} with a molecular weight of approximately 320.15 g/mol. The presence of bromine and the methanamine functional group enhances its potential for biological activity.

PropertyValue
Molecular FormulaC13H12BrN2O3C_{13}H_{12}BrN_{2}O_{3}
Molecular Weight320.15 g/mol
CAS Number[Not available]

Synthesis

The synthesis of this compound typically involves multi-step reactions, integrating various chemical transformations to achieve the desired structure. The synthetic route may include:

  • Formation of the benzo[d][1,3]dioxole framework.
  • Introduction of the furan moiety.
  • Final assembly through amination reactions.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Anticancer Activity : Studies suggest that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Compounds with similar structures have been shown to interact with serotonin receptors (5-HT), which may influence mood and anxiety disorders.

The biological activity of this compound is likely mediated through interactions with specific biological targets:

  • Serotonin Receptors : Binding affinity studies indicate potential agonistic or antagonistic effects on serotonin receptors, which are crucial in regulating mood and behavior.
  • Kinase Inhibition : Similar compounds have demonstrated kinase inhibition properties, suggesting a possible pathway for therapeutic applications in cancer.

Study on Anticancer Effects

In a recent study evaluating the anticancer properties of related compounds, it was found that derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and A549). The mechanism involved apoptosis induction and modulation of key signaling pathways (e.g., MAPK pathways) .

Neuropharmacological Evaluation

A series of experiments assessed the interaction of similar compounds with serotonin receptors. Results indicated that certain derivatives acted as full agonists at the 5-HT_1A receptor, enhancing serotonergic transmission and potentially alleviating symptoms associated with depression .

Q & A

Q. What are the optimized synthetic routes for 1-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)methanamine?

The compound can be synthesized via a multi-step route involving:

  • Sulfoximine-mediated condensation : A Schiff base intermediate, such as N-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-methylpropane-2-sulfinamide, is formed by reacting 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde with tert-butylsulfinamide under anhydrous conditions (yield: 90%). This intermediate is characterized by 1H^1H NMR (e.g., δ 8.86 ppm for the imine proton) .
  • Reductive amination : The Schiff base is reduced using sodium borohydride or catalytic hydrogenation, followed by alkylation with furan-2-ylmethyl bromide to introduce the furylmethyl group. Purity is confirmed via HPLC (≥98%) and UV/Vis spectroscopy (λmax: 239, 294 nm) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with distinct signals for the bromobenzo[d][1,3]dioxolyl (e.g., δ 6.05 ppm for dioxole protons) and furanmethyl groups (e.g., δ 4.80 ppm for CH2-N) .
  • UV/Vis spectroscopy : Absorbance maxima at 239 and 294 nm indicate conjugation in the bromobenzo[d][1,3]dioxolyl system .
  • HPLC : Purity assessment (≥98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should this compound be stored to ensure long-term stability?

  • Store as a crystalline solid at -20°C under inert atmosphere (argon or nitrogen) to prevent degradation. Stability studies confirm integrity for ≥5 years under these conditions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are relevant to analogs of this compound?

SAR studies on quinazoline-based inhibitors (e.g., 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine) reveal:

  • The benzo[d][1,3]dioxolyl group enhances potency (IC50 values ≤63 nM) by promoting π-π stacking with aromatic residues in enzyme binding pockets .
  • Substitutions at the furanmethyl position influence selectivity; bulkier groups reduce off-target interactions but may decrease solubility .

Q. What metabolic pathways are predicted for this compound?

Based on entactogen metabolism:

  • O-demethylenation : The benzodioxole ring undergoes oxidative cleavage by cytochrome P450 enzymes (e.g., CYP2D6), forming reactive o-quinone intermediates. This pathway dominates in hepatic microsomal assays .
  • N-dealkylation : The furanmethylamine side chain may be cleaved, yielding secondary amines detectable via LC-MS/MS .

Q. How can in silico modeling predict its physicochemical and biological properties?

  • Quantum chemical calculations : Density Functional Theory (DFT) predicts electron density distribution, highlighting the bromine atom as an electrophilic hotspot for nucleophilic substitution .
  • Molecular docking : Simulations with C5a receptor models (e.g., PDB: 6C1R) suggest potential binding via hydrogen bonding between the furan oxygen and Thr<sup>207</sup> .

Q. What pharmacological targets are plausible for this compound?

  • C5a receptor inverse agonism : Analogs like NDT 9513727 (bis-benzodioxolylmethanamine derivatives) show nanomolar affinity (IC50: 11.6 nM) for C5aR, inhibiting chemotaxis and inflammation .
  • Wnt/β-catenin pathway modulation : Structurally related compounds (e.g., BML-284) act as Wnt agonists, suggesting potential for cancer or regenerative medicine research .

Q. How can polymorphic forms of this compound be characterized?

  • X-ray diffraction (XRD) : Resolve crystalline forms (e.g., Form A vs. amorphous) by analyzing Bragg peaks (2θ = 12.5°, 18.3°) .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (melting point: ~315°C for crystalline forms) and quantify amorphous content .

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